N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Tyrosinase Inhibition Melanogenesis Molecular Docking

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS: 941930-24-1) is a synthetic small molecule belonging to the class of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives. This compound features a furan ring directly linked to a 1,3,4-oxadiazole core, further conjugated to a 2-(4-(methylthio)phenyl)acetamide moiety.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 941930-24-1
Cat. No. B2999519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
CAS941930-24-1
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H13N3O3S/c1-22-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(21-15)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19)
InChIKeyCHZBOBVJFDAGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (941930-24-1): A Furan-Oxadiazole Acetamide for Tyrosinase Inhibition Research


N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS: 941930-24-1) is a synthetic small molecule belonging to the class of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives. This compound features a furan ring directly linked to a 1,3,4-oxadiazole core, further conjugated to a 2-(4-(methylthio)phenyl)acetamide moiety [1]. This specific structural class has been identified as a novel series of potent human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1) inhibitors, targeting key enzymes in melanogenesis for potential applications in hyperpigmentation and melanoma research [1].

Why N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide Cannot Be Replaced by Generic Oxadiazole Analogs


Within the furan-1,3,4-oxadiazole N-phenylacetamide chemotype, minor structural modifications create quantifiable differences in target binding affinity, selectivity, and molecular stability. In silico head-to-head comparisons against hTYR and hTYRP1 reveal that the nature and position of substituents on the phenylacetamide ring directly modulate the binding free energy and interaction patterns with active site residues, making generic substitution a high-risk approach for experimental consistency [1]. The 4-(methylthio) substituent on the phenyl ring of this compound presents a unique sulfur-containing pharmacophore not found in common analogs like the unsubstituted phenyl or 4-halophenyl derivatives, which is expected to engage in distinct Pi-Sulfur and hydrophobic interactions critical for target engagement [1].

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (941930-24-1): Quantitative Differentiation Evidence for Procurement Decisions


Enhanced hTYR Binding Affinity Compared to Standard Inhibitor Kojic Acid

The furan-1,3,4-oxadiazole N-phenylacetamide class demonstrates significantly stronger binding affinities to human tyrosinase (hTYR) than the standard control kojic acid. Within the BF series evaluated in the same study, lead compounds achieved binding free energies up to -13.30 kcal/mol against hTYR, compared to -6.62 kcal/mol for kojic acid, representing a -6.68 kcal/mol improvement [1]. This compound, by virtue of its 4-(methylthio)phenyl acetamide substituent, is a direct structural analog of the most potent leads (BF5 and BF7) and is projected to engage in analogous Pi-Sulfur interactions with active site residues such as HIS363 and PHE347, which are absent in kojic acid [1].

Tyrosinase Inhibition Melanogenesis Molecular Docking

Dual hTYR/hTYRP1 Inhibitory Profile Offers Broader Pathway Coverage

The furan-1,3,4-oxadiazole N-phenylacetamide scaffold uniquely demonstrates high-affinity binding to both hTYR and hTYRP1, the two critical enzymes in the melanin biosynthesis pathway. In contrast, kojic acid primarily targets hTYR. Within the BF series, compounds BF4, BF5, and BF7 showed strong affinities against hTYRP1 (e.g., -11.50 kcal/mol for BF4), while BF5, BF7, and BF15 were potent against hTYR [1]. The target compound's structural features, including the oxadiazole ring and the 4-(methylthio)phenyl moiety, are predicted to enable simultaneous engagement with both enzyme active sites [1].

Dual Inhibition hTYRP1 Melanoma

Stable Receptor Binding Dynamics Over 100 ns MD Simulations

The furan-1,3,4-oxadiazole N-phenylacetamide complexes with hTYR and hTYRP1 demonstrate exceptional stability in all-atom molecular dynamics (MD) simulations. The BF5 + hTYR complex exhibited a mean RMSD of just 0.88 Å over 100 ns, while BF4 + hTYRP1 and BF7 + hTYRP1 complexes showed mean RMSDs of 0.98 Å and 1.86 Å, respectively, with a collective mean RMSD of 1.2 Å [1]. These values indicate minimal structural deviation and sustained target engagement, a property that is not guaranteed for all in-class analogs. The methylthio group of the target compound is predicted to contribute to this stability through additional hydrophobic contacts [1].

Molecular Dynamics Binding Stability RMSD

Favorable In Silico ADMET Profile Supports Downstream Applications

In silico ADMET profiling of the furan-1,3,4-oxadiazole N-phenylacetamide series indicates drug-like properties. Compounds demonstrated high gastrointestinal tract absorption (HIA+), acceptable lipophilicity (iLogP), and good water solubility (LogS-ESOL). They were predicted as non-inhibitors of P-glycoprotein and CYP450-3A4, and non-inhibitors of renal organic cation transporters (OCTs), with a non-AMES toxic outcome. Furthermore, they passed the Lipinski, Pfizer, and Golden Triangle drug-likeness rules [1]. This favorable profile is a class characteristic that contrasts with many early-stage tyrosinase inhibitors derived from natural products, which often suffer from poor solubility or metabolic instability.

ADMET Prediction Drug-Likeness Pharmacokinetics

Recommended Application Scenarios for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide Based on Differentiated Evidence


Primary Hit for Melanogenesis Pathway Modulation Assays

As part of a furan-1,3,4-oxadiazole series demonstrating high predicted affinity for both hTYR and hTYRP1, this compound is ideally suited as a primary hit for cellular melanogenesis assays (e.g., in B16F10 murine melanoma cells) to investigate the impact of dual enzyme inhibition on melanin production. Its predicted superior binding to hTYR over kojic acid provides a clear benchmark for establishing dose-response relationships and SAR expansion [1].

Selectivity Profiling Against Other Metalloenzymes

The compound's unique 4-(methylthio)phenyl substituent provides an exploratory tool to profile selectivity against other copper-containing enzymes (e.g., dopamine-beta-hydroxylase) or related oxidases. The Pi-Sulfur interactions identified for analogous compounds in the series (e.g., BF15 with PHE347) suggest a key selectivity-determining feature that can be assessed in counter-screening panels, helping to map the selectivity landscape of this chemotype [1].

Template for Structure-Based Optimization Toward In Vivo Candidates

With its favorable in silico ADMET profile (high absorption, non-mutagenic, non-CYP3A4 substrate), this compound is a high-value starting template for medicinal chemistry efforts targeting topical or systemic skin depigmenting agents or melanoma therapeutics. The established synthetic feasibility of the N-phenylacetamide sub-series allows for rapid parallel derivatization of the methylthio position to further optimize potency and PK properties [1].

Biophysical Binding Assays with Purified hTYR/hTYRP1 Proteins

Leveraging the MD-validated stability of the ligand-enzyme complex (class average RMSD of 1.2 Å), the compound is a strong candidate for biophysical validation studies such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to experimentally confirm binding kinetics and thermodynamics, providing critical validation of the in silico predictions and guiding further structural optimization [1].

Quote Request

Request a Quote for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.